Methyl 3-bromo-2-chloro-6-fluorobenzoate
Description
Contextual Significance of Polyhalogenated Benzoate (B1203000) Esters
Polyhalogenated benzoate esters represent a significant class of compounds in organic synthesis. The presence of multiple halogen atoms on the aromatic ring dramatically influences the molecule's electronic properties and reactivity. Halogens act as electron-withdrawing groups, which can affect the acidity of the parent benzoic acid and the reactivity of the benzene (B151609) ring towards electrophilic and nucleophilic substitution reactions.
These compounds serve as versatile intermediates for several reasons:
Diverse Reactivity: The different halogens (F, Cl, Br) can exhibit distinct reactivity, allowing for selective transformations such as cross-coupling reactions or nucleophilic aromatic substitution.
Building Blocks: They are frequently used as starting materials or key intermediates in the synthesis of pharmaceuticals and agrochemicals. chemimpex.com The halogen atoms can be replaced or can direct the addition of other functional groups to build complex molecular architectures.
Modulation of Biological Activity: The introduction of halogens into a molecule can significantly alter its biological properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets. This makes polyhalogenated compounds a focal point in drug discovery and the development of new pesticides.
The strategic placement of different halogens, as seen in Methyl 3-bromo-2-chloro-6-fluorobenzoate, provides chemists with a powerful tool for fine-tuning the properties of target molecules.
Overview of Research Trajectories for this compound
While specific research exclusively focused on this compound is not extensively documented in publicly available literature, its research trajectory can be inferred from the applications of its parent compound, 3-bromo-2-chloro-6-fluorobenzoic acid, and structurally similar molecules. The primary area of investigation for this compound is its use as a synthetic intermediate.
Research involving this compound likely follows these paths:
Pharmaceutical Synthesis: The parent acid is noted for its role as a building block in creating complex molecules for pharmaceutical research. For instance, related halogenated benzoic acids are used to synthesize stearoyl-CoA desaturase 1 (SCD1) inhibitors, which are investigated for treating conditions like obesity. guidechem.com The methyl ester form is a common derivative used to protect the carboxylic acid group or to participate in reactions where an ester is more suitable.
Agrochemical Development: Like many halogenated aromatics, this compound is a potential precursor for herbicides and fungicides. Its reactivity allows it to be incorporated into various synthetic pathways to produce biologically active compounds for agricultural use.
Organic Synthesis Methodology: The compound serves as a substrate for studying and developing new synthetic reactions. The distinct halogen atoms at different positions on the benzene ring allow researchers to explore the selectivity of reactions, such as metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings), where one halogen might react preferentially over another.
The research focus is therefore not on the compound itself as an end-product, but on its utility in constructing larger, more complex, and potentially bioactive molecules.
Structural Elucidation and Nomenclatural Aspects of this compound
The structure and name of this compound are defined by the principles of IUPAC nomenclature for organic compounds.
Structural Details: The molecule consists of a central benzene ring. A methyl ester group (-COOCH₃) is attached to the ring, defining it as a methyl benzoate. The ring is further substituted with three different halogen atoms: a bromine atom, a chlorine atom, and a fluorine atom.
Nomenclatural Breakdown: The IUPAC name "this compound" can be deconstructed as follows:
Benzoate: This is the parent name, indicating an ester of benzoic acid. weebly.com
Methyl: This prefix indicates that the ester is formed with methanol, resulting in a methyl group attached to the oxygen of the carboxylate. weebly.compressbooks.pub
3-bromo, 2-chloro, 6-fluoro: These prefixes denote the substituents on the benzene ring. According to IUPAC rules, the carbon atom of the ring that is attached to the principal functional group (the ester group) is designated as position 1. The remaining positions are numbered around the ring to give the substituents the lowest possible locants. The substituents are listed in alphabetical order (bromo, chloro, fluoro). youtube.com
Therefore, the name describes a methyl benzoate structure where a chlorine atom is at position 2, a bromine atom is at position 3, and a fluorine atom is at position 6.
Below is a table summarizing the key identifiers for this compound.
| Identifier | Value |
| Molecular Formula | C₈H₅BrClFO₂ |
| Molecular Weight | 267.48 g/mol chemscene.com |
| CAS Number | 1784053-31-1 chemscene.com |
| IUPAC Name | This compound |
| SMILES | COC(=O)C1=C(C=CC(=C1Cl)Br)F chemscene.com |
Structure
2D Structure
Properties
IUPAC Name |
methyl 3-bromo-2-chloro-6-fluorobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClFO2/c1-13-8(12)6-5(11)3-2-4(9)7(6)10/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMOHTCWUUZHAIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1Cl)Br)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.48 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Pathways for Methyl 3 Bromo 2 Chloro 6 Fluorobenzoate
De Novo Synthetic Approaches to Methyl 3-bromo-2-chloro-6-fluorobenzoate
De novo synthesis in this context refers to the construction of the target molecule from a more basic benzoic acid scaffold, introducing the required substituents in a stepwise manner.
Multi-step Reaction Sequences from Benzoic Acid Derivatives
A plausible synthetic route to this compound begins with a commercially available or readily synthesized benzoic acid derivative, such as 2-chloro-6-fluorobenzoic acid. This starting material already possesses two of the required halogen substituents in the correct positions. The synthesis then proceeds through a sequence of reactions, primarily involving regioselective halogenation followed by esterification.
Bromination: Introduction of a bromine atom at the 3-position of 2-chloro-6-fluorobenzoic acid to yield 3-bromo-2-chloro-6-fluorobenzoic acid.
Esterification: Conversion of the resulting carboxylic acid to its methyl ester, this compound.
This approach is advantageous as it builds upon a complex starting material, reducing the number of steps required to reach the final product. The critical challenge in this sequence is achieving the desired regioselectivity during the bromination step.
Halogenation Strategies for Regioselective Substitution
The regioselective introduction of a bromine atom onto the 2-chloro-6-fluorobenzoic acid ring is governed by the directing effects of the existing substituents. In electrophilic aromatic substitution reactions, the substituents on the benzene (B151609) ring dictate the position of the incoming electrophile.
-COOH (Carboxyl group): This group is deactivating and a meta-director.
-Cl (Chloro group): This is a deactivating group but is ortho-, para-directing.
-F (Fluoro group): Similar to the chloro group, this is deactivating and ortho-, para-directing.
In the case of 2-chloro-6-fluorobenzoic acid, the positions ortho and para to the halogen substituents are C3, C4, and C5. The carboxyl group directs incoming substituents to the C3 and C5 positions. The combined directing effects of the fluoro, chloro, and carboxyl groups favor the substitution at the C3 position for the incoming bromine atom.
The bromination is typically carried out using molecular bromine (Br₂) in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃), which polarizes the bromine molecule to generate the electrophilic species.
| Reactant | Reagents | Product | Reaction Type |
| 2-Chloro-6-fluorobenzoic acid | Br₂, FeBr₃ | 3-Bromo-2-chloro-6-fluorobenzoic acid | Electrophilic Aromatic Substitution |
Esterification Techniques for Carboxylic Acid Precursors
Once 3-bromo-2-chloro-6-fluorobenzoic acid is synthesized, the final step is its conversion to the corresponding methyl ester. A common and effective method for this transformation is the Fischer-Speier esterification. This reaction involves refluxing the carboxylic acid in an excess of methanol, which acts as both the solvent and the reactant, with a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄).
The reaction proceeds via protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity. Methanol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfers and elimination of a water molecule yield the methyl ester.
An alternative method involves the conversion of the carboxylic acid to an acyl chloride using a reagent like thionyl chloride (SOCl₂), followed by reaction with methanol. This two-step procedure is often faster and can be carried out under milder conditions than Fischer esterification.
| Reactant | Reagents | Product | Reaction Type |
| 3-Bromo-2-chloro-6-fluorobenzoic acid | Methanol, H₂SO₄ (catalyst) | This compound | Fischer-Speier Esterification |
Precursor Compound Chemistry in the Synthesis of this compound
An alternative synthetic strategy involves the use of precursor compounds that are subsequently modified to introduce the desired functional groups. This can include the use of aminated intermediates or the functionalization of toluene (B28343) derivatives.
Utilization of Aminated Intermediates via Diazotization and Halogen Exchange
The Sandmeyer reaction is a powerful tool in organic synthesis for the conversion of an aromatic amino group into a variety of other functional groups, including halogens, via a diazonium salt intermediate. orgsyn.orgxieshichem.com This methodology can be applied to the synthesis of 3-bromo-2-chloro-6-fluorobenzoic acid from an appropriate amino-substituted precursor, such as 3-amino-2-chloro-6-fluorobenzoic acid.
The process involves two key steps:
Diazotization: The primary aromatic amine is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong acid (e.g., HBr), to form a diazonium salt.
Halogen Exchange: The diazonium salt is then treated with a copper(I) halide, such as copper(I) bromide (CuBr), which facilitates the replacement of the diazonium group with a bromine atom, releasing nitrogen gas. orgsyn.orggoogle.com
Following the successful synthesis of 3-bromo-2-chloro-6-fluorobenzoic acid via this route, the final esterification step would be carried out as described in section 2.1.3.
| Precursor | Reagents | Intermediate | Reagents | Product |
| 3-Amino-2-chloro-6-fluorobenzoic acid | 1. NaNO₂, HBr | 2-Chloro-6-fluoro-3-diazoniumbenzoic acid bromide | 2. CuBr | 3-Bromo-2-chloro-6-fluorobenzoic acid |
Functionalization of Toluene Derivatives as Synthetic Entry Points
A more elaborate synthetic pathway can be envisioned starting from a functionalized toluene derivative, such as 2-chloro-6-fluorotoluene. This approach requires a series of reactions to introduce the remaining substituents and to convert the methyl group into the final ester functionality. A representative synthetic sequence, analogous to methods used for preparing similar halogenated benzoic acids, is outlined below. google.com
Nitration: The first step is the nitration of 2-chloro-6-fluorotoluene to introduce a nitro group onto the aromatic ring. The directing effects of the chloro and fluoro groups would favor the introduction of the nitro group at the 3-position.
Reduction: The nitro group is then reduced to a primary amine using a reducing agent such as iron or tin in the presence of hydrochloric acid. This yields 3-amino-2-chloro-6-fluorotoluene.
Sandmeyer Reaction: The resulting amino group is converted to a bromine atom via a Sandmeyer reaction, as described in section 2.2.1, to give 3-bromo-2-chloro-6-fluorotoluene.
Oxidation: The methyl group of the toluene derivative is oxidized to a carboxylic acid using a strong oxidizing agent, such as potassium permanganate (KMnO₄) or chromic acid. This step yields 3-bromo-2-chloro-6-fluorobenzoic acid.
Esterification: The final step is the esterification of the carboxylic acid to the target molecule, this compound, as detailed in section 2.1.3.
This multi-step approach offers flexibility in the introduction of substituents and can be adapted from established procedures for the synthesis of complex aromatic compounds.
Strategic Application of Nitration and Subsequent Reduction Steps
A plausible synthetic pathway for this compound that aligns with the strategic use of nitration and reduction involves the initial functionalization of a simpler aromatic precursor. This multi-step approach allows for the controlled introduction of the various substituents.
A potential synthetic route begins with a fluorinated aromatic compound, which is then subjected to nitration. The resulting nitro-intermediate is a versatile precursor that can be transformed into an amino group through reduction. This amino group can then direct the introduction of other functional groups or be replaced by halogens via diazotization followed by a Sandmeyer or related reaction. wikipedia.orgnih.govbyjus.com
For instance, a synthetic strategy could commence with 2-fluoroaniline. The amino group in 2-fluoroaniline is a strong activating group and directs electrophilic substitution to the ortho and para positions. To control the regioselectivity and prevent over-halogenation, the amino group is often protected, for example, by acetylation to form 2-fluoroacetanilide.
The acetylated compound can then be nitrated. The acetamido group directs the incoming nitro group primarily to the para position. Following nitration, the protecting acetyl group can be removed by hydrolysis to yield the corresponding nitroaniline. The nitro group can then be reduced to an amine using various established methods. youtube.comchemistrysteps.comyoutube.com Common reducing agents include tin(II) chloride in the presence of hydrochloric acid or catalytic hydrogenation. chemicalbook.comorganic-chemistry.org
The resulting diamine can then be selectively functionalized. Alternatively, a more direct route involving the Sandmeyer reaction on a halogenated aniline (B41778) can be envisioned. For example, starting with a bromo-fluoroaniline, a diazonium salt can be formed from the amino group, which is then replaced by a chloro group using copper(I) chloride. wikipedia.orgorganic-chemistry.org
The general steps in such a synthetic pathway are outlined below:
Nitration: Introduction of a nitro group onto a suitably substituted aromatic ring.
Reduction: Conversion of the nitro group to an amino group.
Diazotization and Halogenation (e.g., Sandmeyer Reaction): Transformation of the amino group into a diazonium salt, followed by substitution with a halogen.
Further Halogenation: Introduction of the remaining halogen substituent.
Carboxylation/Esterification: Conversion of a suitable functional group (e.g., a methyl group via oxidation or a halogen via Grignard reaction followed by carboxylation) into the final methyl ester.
The following table summarizes common reagents used for nitration and reduction steps in the synthesis of aromatic amines.
| Transformation | Reagents and Conditions | Key Considerations |
| Nitration | Concentrated Nitric Acid (HNO₃) and Sulfuric Acid (H₂SO₄) | The position of nitration is directed by existing substituents on the aromatic ring. |
| Reduction of Nitro Group | Tin(II) Chloride (SnCl₂) in Hydrochloric Acid (HCl) | A mild and effective method for reducing nitro groups to amines. chemicalbook.com |
| Iron (Fe) in Acetic Acid | A classic and cost-effective method for nitro group reduction. youtube.com | |
| Catalytic Hydrogenation (H₂/Pd, Pt, or Ni) | Can be highly efficient but may also reduce other functional groups. youtube.com |
Scalable Synthesis and Process Optimization for this compound Production
The industrial production of fine chemicals like this compound requires robust, scalable, and economically viable synthetic methods. Process optimization is crucial to maximize yield and purity while minimizing costs and environmental impact.
Industrial Production Methodologies and Reactor Systems
For the large-scale synthesis of this compound, a common industrial approach would likely involve the esterification of 3-bromo-2-chloro-6-fluorobenzoic acid with methanol. This method is generally preferred for its simplicity and high conversion rates.
The esterification reaction is typically carried out in a batch reactor system. These reactors are often glass-lined or made of stainless steel to withstand the corrosive nature of the acidic catalysts frequently employed. The choice of reactor material is critical to prevent contamination and ensure the longevity of the equipment.
The process generally involves the following steps:
Charging the Reactor: 3-bromo-2-chloro-6-fluorobenzoic acid, an excess of methanol (which can also serve as the solvent), and a catalytic amount of a strong acid (such as sulfuric acid or p-toluenesulfonic acid) are loaded into the reactor.
Heating and Reaction: The mixture is heated to reflux to drive the esterification reaction. The reaction temperature is dependent on the boiling point of methanol.
Water Removal: To shift the equilibrium towards the product side and maximize the yield, the water formed during the reaction is often removed. This can be achieved by azeotropic distillation using a Dean-Stark apparatus if a suitable co-solvent is used, or by using a dehydrating agent.
Work-up and Purification: After the reaction is complete, the excess methanol is removed by distillation. The crude product is then typically washed with an aqueous basic solution to remove any unreacted acid and the catalyst. This is followed by washing with water and brine. The final product is then purified by distillation under reduced pressure or by recrystallization to achieve the desired purity.
The following table provides a general overview of the equipment and their functions in an industrial setting for this type of synthesis.
| Equipment | Function | Material Considerations |
| Batch Reactor | Main reaction vessel for esterification. | Glass-lined or stainless steel to resist corrosion from acidic catalysts. |
| Heating/Cooling System | To control the reaction temperature (heating to reflux and cooling for work-up). | Jacketed vessel with thermal fluid circulation. |
| Condenser | To condense the methanol vapors during reflux. | Glass or stainless steel. |
| Distillation Column | For the removal of excess methanol and for the final purification of the product. | Stainless steel, designed for vacuum operation. |
| Separatory Funnel/Liquid-Liquid Extractor | For washing the crude product with aqueous solutions. | Glass-lined or appropriate polymer. |
| Drying Unit | To remove residual water from the purified product. | Often involves the use of drying agents followed by filtration. |
Optimization of Reaction Conditions for Yield and Purity
Optimizing the reaction conditions is a critical aspect of industrial chemical synthesis to ensure high yield, purity, and cost-effectiveness. For the esterification of 3-bromo-2-chloro-6-fluorobenzoic acid, several parameters can be adjusted. nih.gov
Key Optimization Parameters:
Catalyst Loading: The concentration of the acid catalyst influences the reaction rate. While a higher concentration can speed up the reaction, it can also lead to side reactions and increase the cost of neutralization during work-up. Finding the optimal catalyst loading is a balance between reaction time and process efficiency.
Methanol to Acid Molar Ratio: Using an excess of methanol can shift the reaction equilibrium towards the formation of the ester, thereby increasing the yield. However, a very large excess increases the reactor volume required and the energy needed for its subsequent removal.
Reaction Temperature: The reaction is typically run at the reflux temperature of methanol. Operating at the optimal temperature ensures a reasonable reaction rate without causing thermal degradation of the reactants or products.
Purification Method: The choice between distillation and recrystallization for purification depends on the physical properties of the product and the nature of the impurities. For a solid product, recrystallization can be a very effective method for achieving high purity. For a liquid or low-melting solid, vacuum distillation is often preferred.
The following table illustrates a hypothetical optimization study for the esterification reaction.
| Parameter | Range Studied | Optimal Condition | Effect on Yield/Purity |
| Catalyst (H₂SO₄) Loading | 0.5 - 5 mol% | 2 mol% | Higher loading increases rate but can cause charring and complicates work-up. |
| Methanol/Acid Molar Ratio | 5:1 - 20:1 | 10:1 | A significant excess of methanol drives the reaction to completion. |
| Temperature | 50°C - 65°C (Reflux) | Reflux (~65°C) | Maximizes reaction rate without significant byproduct formation. |
| Reaction Time | 2 - 12 hours | 8 hours | Sufficient time for the reaction to approach equilibrium. |
Through careful optimization of these parameters, the industrial production of this compound can be made more efficient, leading to a higher quality product at a lower cost.
Chemical Reactivity and Transformation Mechanisms of Methyl 3 Bromo 2 Chloro 6 Fluorobenzoate
Nucleophilic Substitution Reactions on the Aromatic Ring System
The electron-withdrawing nature of the three halogen substituents (bromo, chloro, and fluoro) and the methyl carboxylate group deactivates the aromatic ring towards electrophilic attack but activates it for nucleophilic aromatic substitution (SNAr). In this context, the bromine and chlorine atoms are potential leaving groups.
The bromine and chlorine atoms attached to the aromatic ring of Methyl 3-bromo-2-chloro-6-fluorobenzoate can be displaced by a variety of nucleophiles. The fluorine atom, due to the high strength of the C-F bond, is generally less reactive under typical nucleophilic aromatic substitution conditions. The reactivity of the C-Cl and C-Br bonds is comparable, and the selectivity of the substitution can often be controlled by the specific reaction conditions and the nature of the nucleophile.
Common nucleophilic substitution reactions include:
Amination: Reaction with amines or ammonia (B1221849) can replace a halogen atom to form the corresponding aniline (B41778) derivative.
Thiolation: Thiols or their corresponding thiolates can displace a halogen to yield thioethers.
Alkoxylation: Alkoxides, such as sodium methoxide (B1231860) or ethoxide, can substitute a halogen to produce an ether.
The following table summarizes representative nucleophilic substitution reactions on halogenated benzoates.
| Nucleophile | Reagent Example | Displaced Halogen | Product Type |
| Amine | Ammonia (NH₃) | Bromine/Chlorine | Amino-fluorobenzoate derivative |
| Thiol | Sodium thiomethoxide (NaSCH₃) | Bromine/Chlorine | Methylthio-fluorobenzoate derivative |
| Alkoxide | Sodium methoxide (NaOCH₃) | Bromine/Chlorine | Methoxy-fluorobenzoate derivative |
The mechanism for these transformations is typically a bimolecular SNAr process. This reaction proceeds via a two-step addition-elimination sequence.
Addition of the Nucleophile: The nucleophile attacks the electron-deficient carbon atom bearing a halogen (bromine or chlorine), leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized across the aromatic ring and is further stabilized by the electron-withdrawing substituents, particularly the fluorine and the ester group.
Elimination of the Leaving Group: The aromaticity of the ring is restored by the departure of the halide ion (Br⁻ or Cl⁻), yielding the final substitution product.
Transformations Involving the Ester Functionality
The methyl ester group of this compound is also a key site for chemical modification.
The ester can be hydrolyzed to the corresponding carboxylic acid, 3-bromo-2-chloro-6-fluorobenzoic acid, under either acidic or basic conditions. google.com
Acid-Catalyzed Hydrolysis: This is a reversible reaction typically carried out by heating the ester in the presence of a strong acid (e.g., sulfuric acid) and excess water. google.com
Base-Promoted Hydrolysis (Saponification): This is an irreversible process involving treatment of the ester with a stoichiometric amount of a strong base, such as sodium hydroxide, followed by an acidic workup to protonate the resulting carboxylate salt.
| Reaction | Reagents | Product |
| Hydrolysis | H₂SO₄ / H₂O or NaOH / H₃O⁺ | 3-bromo-2-chloro-6-fluorobenzoic acid |
The ester functionality can be reduced to a primary alcohol, (3-bromo-2-chloro-6-fluorophenyl)methanol. This transformation is typically achieved using powerful reducing agents.
Lithium Aluminum Hydride (LiAlH₄): This is a common and effective reagent for the reduction of esters to alcohols. The reaction is usually performed in an anhydrous ether solvent.
| Reaction | Reagent | Product |
| Reduction | Lithium Aluminum Hydride (LiAlH₄) | (3-bromo-2-chloro-6-fluorophenyl)methanol |
Electrophilic Aromatic Substitution Potentials and Regioselectivity
Electrophilic aromatic substitution (EAS) on the this compound ring is generally disfavored due to the presence of multiple deactivating groups. rsc.org All three halogen substituents and the methyl carboxylate group are electron-withdrawing, which significantly reduces the electron density of the aromatic ring, making it less nucleophilic and thus less reactive towards electrophiles. rsc.org
However, if an EAS reaction were to be forced under harsh conditions, the regioselectivity would be determined by the directing effects of the existing substituents. The available positions for substitution are C4 and C5.
Directing Effects:
Halogens (F, Cl, Br): These are ortho-, para-directing deactivators.
Methyl Ester (-COOCH₃): This is a meta-directing deactivator.
Analyzing the positions relative to each substituent:
Position C4: This position is ortho to the bromine at C3 and meta to the fluorine at C6, the chlorine at C2, and the ester at C1.
Position C5: This position is para to the chlorine at C2, meta to the bromine at C3 and the ester at C1, and ortho to the fluorine at C6.
Given that halogens are ortho-, para-directing, they would favor substitution at C5 (para to Cl and ortho to F). The ester group directs meta, which also aligns with substitution at C5 (meta to the ester). Therefore, C5 is the most likely site for electrophilic attack, should the reaction occur. The cumulative deactivating effect of all substituents, however, makes such reactions challenging and often impractical.
Radical Reactions and Benzylic Functionalization Analogies
While this compound lacks a traditional benzylic carbon-hydrogen bond, its structural framework provides a basis for discussing analogous radical reactions. The principles of radical chemistry, particularly those concerning substituted aromatic systems, allow for a theoretical exploration of its potential reactivity and comparison with compounds that do possess benzylic sites, such as substituted toluenes.
The most relevant analogy for this compound is the free-radical halogenation of a benzylic position, a reaction typical for alkyl-substituted aromatic compounds. wikipedia.orglscollege.ac.in To explore this, one can consider a hypothetical analogous molecule: 3-bromo-2-chloro-6-fluorotoluene . In this analogous structure, the methyl group provides reactive benzylic C-H bonds susceptible to radical attack.
Free-radical benzylic halogenation typically proceeds via a chain mechanism involving initiation, propagation, and termination steps. ucalgary.calibretexts.org A common and selective reagent for this transformation is N-Bromosuccinimide (NBS), often used with a radical initiator like azobisisobutyronitrile (AIBN) or upon photochemical induction (UV light). ucalgary.cafiu.edu The key step in this process is the abstraction of a benzylic hydrogen by a bromine radical to form a resonance-stabilized benzyl (B1604629) radical. ucalgary.capearson.com
The reaction mechanism is as follows:
Initiation: The radical initiator (e.g., AIBN) decomposes upon heating or UV light exposure to form radicals, which then react with NBS to generate a low concentration of bromine radicals (Br•).
Propagation:
A bromine radical abstracts a hydrogen atom from the benzylic position of the toluene (B28343) analogue, forming a stable benzyl radical and hydrogen bromide (HBr).
The newly formed benzyl radical reacts with a molecule of Br₂ (generated from the reaction of HBr with NBS) to yield the benzyl bromide product and a new bromine radical, which continues the chain reaction. ucalgary.ca
Termination: The reaction concludes when radicals combine to form non-radical species. ucalgary.ca
The reactivity of the benzylic C-H bonds in the hypothetical 3-bromo-2-chloro-6-fluorotoluene would be significantly influenced by the electronic effects of the halogen substituents on the aromatic ring. Bromine, chlorine, and fluorine are all electron-withdrawing groups via induction. These groups would destabilize the intermediate benzyl radical, thereby retarding the rate of radical halogenation compared to unsubstituted toluene. researchgate.net The cumulative electron-withdrawing effect of three halogen atoms would be substantial.
The position of the fluorine atom at the ortho-position (C6) is particularly noteworthy. The high electronegativity of fluorine can increase the bond dissociation energy of adjacent C-H bonds, making the benzylic hydrogen abstraction step more difficult and further deactivating the substrate towards radical reactions. thieme-connect.de
The table below summarizes the predicted relative reactivity for benzylic bromination based on the electronic nature of the substituents for analogous compounds.
| Compound | Relevant Substituents | Electronic Effect of Substituents | Predicted Effect on Benzylic Radical Stability | Predicted Relative Rate of Benzylic Bromination |
|---|---|---|---|---|
| Toluene | -CH₃ | Weakly Electron-Donating | Baseline Stability | Baseline |
| 4-Nitrotoluene | -NO₂ | Strongly Electron-Withdrawing | Significantly Destabilized | Much Slower |
| 3-Bromo-2-chloro-6-fluorotoluene (Analog) | -Br, -Cl, -F | Strongly Electron-Withdrawing (Inductive) | Significantly Destabilized | Much Slower |
Beyond benzylic functionalization analogies, the aryl halide bonds in this compound itself could potentially undergo radical reactions under specific conditions, such as the radical-nucleophilic aromatic substitution (S-RN-1) pathway. This type of reaction involves the formation of a radical anion intermediate, but it typically requires potent nucleophiles and initiation via solvated electrons or photochemical means, and is distinct from the more common free-radical chain reactions at benzylic positions. wikipedia.org
Advanced Spectroscopic and Chromatographic Characterization of Methyl 3 Bromo 2 Chloro 6 Fluorobenzoate
Vibrational Spectroscopy for Molecular Structure and Bonding Analysis
Fourier Transform Infrared (FT-IR) Spectroscopy
Specific FT-IR spectral data for Methyl 3-bromo-2-chloro-6-fluorobenzoate, including absorption frequencies, intensities, and assignments for its functional groups and aromatic structure, are not available in the reviewed sources.
Raman Spectroscopy
No experimental Raman spectroscopy data for this compound could be located. This includes information on characteristic vibrational modes and spectral fingerprints.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Proton Nuclear Magnetic Resonance (¹H NMR)
Detailed ¹H NMR spectral data, such as chemical shifts (δ), coupling constants (J), and multiplicity for the aromatic and methyl protons of this compound, are not documented in the available literature.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
The ¹³C NMR spectrum, including chemical shifts for the carbonyl, aromatic, and methyl carbons, has not been published in the searched scientific literature or databases.
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR)
Specific ¹⁹F NMR data, which would provide insight into the electronic environment of the fluorine atom on the benzene (B151609) ring, is not available for this compound.
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Patterns
Mass spectrometry is an essential tool for determining the molecular weight and confirming the molecular formula of this compound. The presence of bromine and chlorine, both of which have multiple common isotopes, results in a distinctive isotopic pattern for the molecular ion peak.
The molecular formula for this compound is C₈H₅BrClFO₂. uni.lu The presence of one bromine atom (isotopes ⁷⁹Br and ⁸¹Br with ~1:1 natural abundance) and one chlorine atom (isotopes ³⁵Cl and ³⁷Cl with ~3:1 natural abundance) creates a characteristic cluster of peaks in the molecular ion region (M, M+2, M+4, M+6). docbrown.infolibretexts.org This unique pattern is definitive proof of the presence of one bromine and one chlorine atom in the molecule. libretexts.orglibretexts.org
Electron impact (EI) ionization typically induces fragmentation, providing valuable structural information. The fragmentation of aromatic compounds is often characterized by the stability of the aromatic ring. libretexts.org For this compound, the fragmentation pattern is influenced by the various functional groups and halogen substituents.
Key fragmentation pathways for this molecule are expected to include:
Loss of the methoxy (B1213986) radical (•OCH₃): Cleavage of the ester group can lead to the formation of a stable acylium ion [M-31]⁺.
Loss of the carbomethoxy radical (•COOCH₃): This results in the formation of the halogenated benzene cation [M-59]⁺.
Loss of halogen atoms: The carbon-halogen bond strength generally decreases in the order C-F > C-Cl > C-Br. britannica.com Therefore, the initial loss of a bromine radical (•Br) is a highly probable fragmentation pathway, followed by the loss of a chlorine radical (•Cl). miamioh.edu
Loss of small neutral molecules: Subsequent fragmentation steps may involve the elimination of molecules like carbon monoxide (CO) from acylium ions.
| Feature | Description | Expected m/z Values |
|---|---|---|
| Molecular Formula | C₈H₅BrClFO₂ | - |
| Nominal Molecular Weight | Calculated using the most abundant isotopes (⁷⁹Br, ³⁵Cl) | 266 |
| Molecular Ion Cluster | Isotopic pattern due to ⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl | m/z 266, 268, 270, 272 |
| Key Fragment Ion 1 | Loss of •OCH₃ | [M-31]⁺ |
| Key Fragment Ion 2 | Loss of •COOCH₃ | [M-59]⁺ |
| Key Fragment Ion 3 | Loss of •Br | [M-79]⁺ and [M-81]⁺ |
| Key Fragment Ion 4 | Loss of •Cl | [M-35]⁺ and [M-37]⁺ |
Chromatographic Techniques for Purity Assessment and Isomer Separation
Chromatographic methods are fundamental for separating this compound from impurities, starting materials, and potential positional isomers, thereby ensuring the purity of the compound.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a primary technique for the purity assessment of non-volatile organic compounds. For this compound, a reverse-phase HPLC (RP-HPLC) method is typically employed. sielc.com In this mode, a non-polar stationary phase (like C18-bonded silica) is used with a polar mobile phase. The compound is separated based on its hydrophobicity.
A typical analysis would involve dissolving the sample in a suitable organic solvent and injecting it into the HPLC system. A gradient elution, starting with a higher proportion of water and gradually increasing the proportion of an organic solvent like acetonitrile (B52724) or methanol, is often used to ensure good separation of components with different polarities. Detection is commonly achieved using a UV-Vis detector set at a wavelength where the aromatic ring exhibits strong absorbance. The purity is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram.
| Parameter | Typical Condition |
|---|---|
| Column | Reverse-Phase C18 (e.g., 4.6 mm x 250 mm, 5 µm) |
| Mobile Phase | A: Water (with 0.1% formic or phosphoric acid) B: Acetonitrile or Methanol |
| Elution | Gradient elution (e.g., 50% B to 95% B over 20 minutes) |
| Flow Rate | 1.0 mL/min |
| Detector | UV-Vis Diode Array Detector (DAD) |
| Detection Wavelength | ~230-280 nm |
| Column Temperature | 25-30 °C |
Gas Chromatography (GC)
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. This compound, as a methyl ester, is generally amenable to GC analysis. This method is highly effective for purity assessment and can be coupled with a mass spectrometer (GC-MS) for definitive peak identification. researchgate.netnih.gov
In a typical GC analysis, a small amount of the sample, dissolved in a volatile solvent, is injected into a heated inlet, where it is vaporized. An inert carrier gas (e.g., helium or nitrogen) sweeps the vaporized sample onto a capillary column. The column, often coated with a non-polar or mid-polarity stationary phase (like a polysiloxane), separates components based on their boiling points and interactions with the stationary phase. A temperature program is used to facilitate the elution of compounds over a range of boiling points. A Flame Ionization Detector (FID) can be used for quantitative purity analysis, while a Mass Spectrometer (MS) provides structural information for each separated component.
| Parameter | Typical Condition |
|---|---|
| Column | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film) |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | Initial temp 100 °C, ramp at 10 °C/min to 280 °C |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Detector Temperature | 280 °C (FID) or MS Transfer Line at 280 °C |
| Injection Mode | Split (e.g., 50:1 ratio) |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. For this compound, the spectrum is dominated by absorptions arising from π → π* transitions within the substituted benzene ring and the conjugated ester group.
The UV spectrum of benzoic acid and its derivatives typically displays two main absorption bands, often referred to as the B-band (benzenoid) and C-band. researchgate.netrsc.org The positions and intensities of these bands are sensitive to the electronic effects of the substituents on the aromatic ring. cdnsciencepub.com The bromine, chlorine, and fluorine atoms are all electron-withdrawing via the inductive effect, but they also possess lone pairs that can participate in resonance (mesomeric effect). These competing effects, along with the electron-withdrawing nature of the methyl ester group, modulate the energy levels of the molecular orbitals. Halogen substitution on a benzoic acid ring can lead to shifts in the absorption maxima (λₘₐₓ). cdnsciencepub.com The cumulative effect of the three different halogens and the ester group on the benzene nucleus will determine the precise λₘₐₓ and molar absorptivity values.
| Absorption Band | Electronic Transition | Expected λₘₐₓ Region | Notes |
|---|---|---|---|
| B-Band | π → π | 230 - 250 nm | Intense absorption related to the intramolecular charge transfer of the substituted benzene ring. researchgate.net |
| C-Band | π → π | 270 - 290 nm | Lower intensity absorption, often showing fine structure, corresponding to the benzene π system. rsc.org |
Advanced Microscopy and Elemental Analysis for Material-Related Studies
When this compound is in its solid, crystalline form, advanced microscopy and elemental analysis techniques can be used to characterize its material properties, such as morphology, crystal structure, and elemental distribution.
Scanning Electron Microscopy (SEM) provides high-resolution images of the sample's surface topography. It can be used to study the crystal habit (shape) and size distribution of the solid compound.
Energy-Dispersive X-ray Spectroscopy (EDS or EDX) , an analytical technique often integrated with SEM, allows for elemental analysis. By bombarding the sample with the electron beam, characteristic X-rays are emitted from the atoms present. EDS can detect the presence of Carbon (C), Oxygen (O), Fluorine (F), Chlorine (Cl), and Bromine (Br), confirming the elemental composition of the sample and assessing its homogeneity.
High-Resolution Transmission Electron Microscopy (HRTEM) can be used to image the atomic lattice of a crystalline sample. For a well-formed crystal of this compound, HRTEM could potentially visualize the arrangement of molecules in the crystal lattice, providing information on lattice parameters and defects.
Scanning Transmission Electron Microscopy (STEM) combined with High-Angle Annular Dark-Field (HAADF) imaging provides Z-contrast images, where the brightness of a region is proportional to the atomic number (Z). In a crystal of the title compound, the heavier bromine (Z=35) and chlorine (Z=17) atoms would appear significantly brighter than the lighter fluorine (Z=9), oxygen (Z=8), and carbon (Z=6) atoms, allowing for direct visualization of the locations of the heavier halogens within the crystal structure.
| Technique | Information Obtained |
|---|---|
| SEM | Crystal morphology, particle size, and surface features. |
| EDS/EDX | Elemental composition confirmation (C, O, F, Cl, Br) and distribution mapping. |
| HRTEM | Visualization of crystal lattice fringes, unit cell information, and structural defects. |
| HAADF-STEM | Z-contrast imaging to map the distribution of heavy atoms (Br, Cl) within the crystal structure. |
Computational and Theoretical Investigations of Methyl 3 Bromo 2 Chloro 6 Fluorobenzoate
Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. DFT calculations are instrumental in elucidating the geometry, orbital energies, and charge distribution, which collectively govern the chemical behavior of Methyl 3-bromo-2-chloro-6-fluorobenzoate.
The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For this compound, this involves optimizing bond lengths, bond angles, and dihedral angles.
The geometry is heavily influenced by the substitution pattern on the benzene (B151609) ring. The presence of three different halogen atoms (F, Cl, Br) and a methyl ester group introduces significant steric and electronic effects. In particular, the ortho-substituents (2-chloro and 6-fluoro) relative to the ester group are expected to play a crucial role in determining the molecule's conformation. Steric hindrance between these bulky ortho-groups and the carbonyl of the ester will likely force the ester group to rotate out of the plane of the benzene ring. This non-planar conformation is a common feature in ortho-substituted benzoates and benzoic acids. nih.gov
A detailed conformational analysis of the closely related 2-chloro-6-fluorobenzoic acid, performed using the B3LYP method with the 6-311++G basis set, supports this expectation, indicating a non-planar arrangement to relieve steric strain. nih.gov The key dihedral angle, describing the twist of the carboxyl group relative to the aromatic ring, would be a critical parameter in the optimized structure of the methyl ester as well.
Table 1: Representative Optimized Geometrical Parameters for a Related Structure (2-chloro-6-fluorobenzoic acid) Calculated via DFT Data derived from studies on a structurally similar compound to illustrate expected values.
| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G) |
| Bond Length | C-Cl | ~1.73 Å |
| Bond Length | C-F | ~1.35 Å |
| Bond Length | C-Br | ~1.89 Å |
| Bond Angle | C-C-Cl | ~121° |
| Bond Angle | C-C-F | ~119° |
| Dihedral Angle | C-C-C=O | Non-planar (~40-60°) |
Source: Adapted from S. Joseph et al., Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 2015. nih.gov
Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of molecular stability and reactivity.
Table 2: Calculated Frontier Molecular Orbital Energies for a Related Structure (2-chloro-6-fluorobenzoic acid) Data derived from studies on a structurally similar compound to illustrate expected values.
| Parameter | B3LYP/6-311++G |
| HOMO Energy | -7.21 eV |
| LUMO Energy | -1.55 eV |
| Energy Gap (ΔE) | 5.66 eV |
Source: S. Joseph et al., Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 2015. nih.gov
The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict sites for electrophilic and nucleophilic attack. The MEP map plots the electrostatic potential onto the molecule's electron density surface. Different colors represent different potential values:
Red: Regions of most negative potential, rich in electrons, indicating sites prone to electrophilic attack.
Blue: Regions of most positive potential, electron-deficient, indicating sites prone to nucleophilic attack.
Green/Yellow: Regions of neutral or near-zero potential.
For this compound, the MEP map would show the most negative potential (red) concentrated around the highly electronegative oxygen atoms of the carbonyl group and the fluorine atom. These areas are the most likely sites for interaction with electrophiles. The most positive potential (blue) would be located around the hydrogen atoms of the methyl group, while the aromatic hydrogens would also exhibit positive potential. This analysis is crucial for predicting intermolecular interactions and the initial steps of a chemical reaction. nih.gov
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. NBO analysis is particularly useful for quantifying electron delocalization and hyperconjugative interactions.
Prediction of Spectroscopic Properties through Quantum Chemical Calculations
Quantum chemical calculations are highly effective in predicting spectroscopic data, which can then be used to interpret and assign experimental spectra. By calculating the harmonic vibrational frequencies using DFT, one can generate a theoretical infrared (IR) and Raman spectrum for this compound.
These calculations provide not only the frequencies of the vibrational modes but also their corresponding intensities. A detailed assignment of each vibrational mode (e.g., C-H stretch, C=O stretch, C-Cl stretch) can be made by analyzing the atomic displacements for each frequency, often aided by Total Energy Distribution (TED) analysis. nih.gov
A comprehensive study on 2-chloro-6-fluorobenzoic acid demonstrated excellent agreement between the vibrational frequencies calculated using the B3LYP method and the experimentally recorded FTIR and FT-Raman spectra, after applying a scaling factor to account for anharmonicity and method limitations. nih.gov This confirms the reliability of DFT in predicting the vibrational signatures of such halogenated aromatic compounds.
Table 3: Comparison of Selected Experimental and Calculated Vibrational Frequencies for a Related Structure (2-chloro-6-fluorobenzoic acid) Data derived from studies on a structurally similar compound to illustrate the accuracy of the method.
| Vibrational Mode Assignment | Experimental FT-IR (cm⁻¹) | Calculated (Scaled) B3LYP (cm⁻¹) |
| C=O Stretching | 1711 | 1710 |
| C-C Stretching (Aromatic) | 1581 | 1583 |
| C-F Stretching | 1258 | 1259 |
| C-Cl Stretching | 781 | 780 |
Source: Adapted from S. Joseph et al., Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 2015. nih.gov
Thermochemical Property Calculations (e.g., Enthalpy, Entropy, Gibbs Free Energy)
The vibrational frequencies obtained from DFT calculations are also used to determine key thermodynamic properties of the molecule based on statistical mechanics principles. Properties such as heat capacity, entropy, and enthalpy can be calculated at different temperatures.
These thermochemical parameters are crucial for understanding the stability of the molecule and for predicting the thermodynamics of reactions in which it might participate. For example, the Gibbs free energy can be used to determine the spontaneity of a process. DFT calculations performed on 2-chloro-6-fluorobenzoic acid have been used to report its thermodynamic properties, providing a reliable estimate for what would be expected for this compound under similar conditions. nih.gov
Table 4: Calculated Thermodynamic Properties for a Related Structure (2-chloro-6-fluorobenzoic acid) at 298.15 K Data derived from studies on a structurally similar compound to illustrate expected values.
| Thermodynamic Property | Value (B3LYP/6-311++G) |
| Total Entropy (S) | 91.85 cal mol⁻¹ K⁻¹ |
| Heat Capacity (Cv) | 33.68 cal mol⁻¹ K⁻¹ |
| Zero-point vibrational energy | 48.75 kcal mol⁻¹ |
Source: Adapted from S. Joseph et al., Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 2015. nih.gov
Nonlinear Optics (NLO) Property Predictions and Analysis.
A comprehensive search of available scientific literature and chemical databases has revealed a notable absence of specific computational studies focused on the nonlinear optical (NLO) properties of this compound. While theoretical investigations into the NLO characteristics of various halogenated aromatic esters and substituted benzoates are prevalent, dedicated research predicting and analyzing the hyperpolarizability and other NLO parameters for this particular compound has not been identified.
The NLO response of organic molecules is fundamentally linked to their molecular structure, specifically the presence of π-conjugated systems and electron-donating and electron-accepting groups, which facilitate intramolecular charge transfer. The arrangement of bromo, chloro, and fluoro substituents on the benzoate (B1203000) ring of the target compound introduces a complex interplay of electronic effects (inductive and mesomeric) that would theoretically influence its NLO properties. However, without specific quantum chemical calculations, such as those employing Density Functional Theory (DFT), any discussion of its first-order hyperpolarizability (β), dipole moment (μ), and polarizability (α) would be purely speculative.
For context, research on analogous aromatic compounds often involves the calculation of these parameters to evaluate their potential for applications in optical materials. Such studies typically provide data on the magnitude of the NLO response and the orientation of the dipole moment, which are crucial for understanding how the material might behave in electro-optic devices. The absence of such published data for this compound precludes a detailed, data-driven analysis in this article.
Intermolecular Interactions and Crystal Packing Analysis (e.g., Hirshfeld Surface Analysis).
Similar to the status of NLO property predictions, there is no published research available that details the crystal structure or provides a Hirshfeld surface analysis for this compound. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice, which are critical for understanding the material's physical properties, stability, and polymorphism.
This analysis relies on a known crystal structure, typically determined through single-crystal X-ray diffraction. As no crystallographic data for this compound has been deposited in crystallographic databases or published in scientific literature, a Hirshfeld analysis cannot be performed.
Synthetic Utility and Applications in Advanced Chemical Materials
Role of Methyl 3-bromo-2-chloro-6-fluorobenzoate as a Versatile Synthetic Building Block
This compound is a polysubstituted aromatic compound that serves as a highly versatile building block in organic synthesis. Its utility stems from the presence of multiple reactive sites on the benzene (B151609) ring, namely the bromine, chlorine, and fluorine atoms, as well as the methyl ester functional group. This unique combination of substituents allows for a wide range of chemical transformations, making it a valuable precursor for the synthesis of more complex molecules. nbinno.comnbinno.com
The reactivity of each halogen substituent is influenced by its position on the aromatic ring and its intrinsic chemical properties. The bromine atom is particularly useful for introducing new carbon-carbon or carbon-heteroatom bonds through various cross-coupling reactions. nbinno.comnih.gov The electron-withdrawing nature of the fluorine and chlorine atoms can activate or deactivate the ring towards certain reactions, offering a degree of control in synthetic strategies. nih.gov The methyl ester group can be readily hydrolyzed to the corresponding carboxylic acid or converted to other functional groups, further expanding the synthetic possibilities. nbinno.compbworks.com
The strategic placement of these functional groups allows for sequential and site-selective reactions. For example, the greater reactivity of the carbon-bromine bond compared to the carbon-chlorine and carbon-fluorine bonds in palladium-catalyzed cross-coupling reactions enables selective functionalization at the 3-position. nih.govnih.gov This differential reactivity is a key feature that underscores the compound's role as a versatile intermediate.
Interactive Data Table: Reactivity of Functional Groups in this compound
| Functional Group | Position | Common Reactions | Potential for Selective Transformation |
| Bromo | 3 | Suzuki, Heck, Sonogashira, Buchwald-Hartwig cross-coupling reactions | High |
| Chloro | 2 | Nucleophilic aromatic substitution (under harsh conditions), cross-coupling (less reactive than bromo) | Moderate |
| Fluoro | 6 | Nucleophilic aromatic substitution (activated systems), directing group in metallation reactions | Moderate to Low |
| Methyl Ester | 1 | Hydrolysis, Transesterification, Amidation, Reduction | High |
Integration into the Synthesis of Complex Organic Scaffolds
The multifaceted reactivity of this compound makes it an ideal starting material for the construction of complex organic scaffolds. These scaffolds form the core structures of many biologically active molecules and advanced materials. By systematically manipulating the different functional groups, chemists can build intricate molecular architectures.
For instance, the bromine atom can serve as a handle for the introduction of an aryl, alkyl, or vinyl group via a Suzuki or Heck coupling reaction. The resulting biaryl or substituted benzoate (B1203000) can then undergo further transformations at the remaining halogen or ester positions. The ester group can be converted into an amide, a hydroxymethyl group, or other functionalities, which can then participate in cyclization reactions to form heterocyclic systems. Fluorinated aromatic compounds are known to be incorporated into a variety of complex structures, including pharmaceuticals and agrochemicals. researchgate.netmdpi.com
The presence of fluorine can also influence the conformational preferences of the resulting molecules due to its small size and high electronegativity, which can be a crucial factor in the design of molecules with specific biological activities or material properties. nih.govresearchgate.net
Development of Specialty Chemicals and Agrochemical Precursors
Halogenated benzoic acid derivatives are important precursors in the synthesis of specialty chemicals and agrochemicals. nih.govgoogle.comtu-braunschweig.de The specific substitution pattern of this compound offers a unique template for the development of novel compounds in these fields.
In the agrochemical industry, substituted benzoic acids are used in the synthesis of herbicides and pesticides. google.comgoogle.com The presence of multiple halogen atoms can enhance the biological activity and metabolic stability of the final product. By modifying the functional groups of this compound, it is possible to synthesize a variety of potential agrochemical candidates.
As a precursor for specialty chemicals, this compound can be used to synthesize fluorinated building blocks for various applications. researchgate.net The unique electronic properties conferred by the halogen substituents can be harnessed to create molecules with specific optical or electronic characteristics.
Potential Applications in the Design and Synthesis of Novel Materials (e.g., Polymers, Liquid Crystals)
The rigid aromatic core and the presence of polarizable halogen atoms in this compound make it an interesting candidate for the synthesis of novel materials such as polymers and liquid crystals.
Halogenated aromatic compounds are known to be used in the synthesis of flame-retardant polymers and high-performance plastics. researchgate.netyoutube.com The incorporation of this fluorinated building block into a polymer backbone could impart desirable properties such as thermal stability, chemical resistance, and specific dielectric properties. The bromine atom can be utilized as a site for polymerization through cross-coupling reactions.
In the field of liquid crystals, the rod-like shape of benzoic acid derivatives is a common structural motif. nih.govcadrek12.org The presence of multiple halogens can influence the mesomorphic properties, such as the clearing point and the type of liquid crystalline phase formed, due to their effect on molecular polarity and intermolecular interactions. uobasrah.edu.iq By converting the methyl ester to a carboxylic acid and then forming dimers or by incorporating it into larger, more complex molecular structures, it is conceivable to design novel liquid crystalline materials based on this scaffold.
Interactive Data Table: Potential Applications in Materials Science
| Material Type | Relevant Structural Features of Precursor | Potential Properties of Final Material |
| Specialty Polymers | Halogen substituents, Aromatic ring | Flame retardancy, Thermal stability, High refractive index, Specific dielectric properties |
| Liquid Crystals | Rigid aromatic core, Anisotropic shape, Halogen substituents | Modified mesophase behavior, Tunable clearing points, Specific optical properties |
Emerging Research Frontiers for Methyl 3 Bromo 2 Chloro 6 Fluorobenzoate
Exploration of Novel Catalytic Systems for Enhanced Synthesis
Key areas of exploration include:
Transition Metal and Bimetallic Catalysts: Researchers are designing advanced catalysts incorporating earth-abundant and non-toxic metals. researchgate.net For instance, innovative catalysts containing two different noble metals have demonstrated high efficiency in ester-producing reactions. labmanager.com Similarly, new classes of catalysts featuring two metal cores, such as copper ions held on a polymeric carbon nitride support, have been developed for more efficient and selective cross-coupling reactions. sciencedaily.com Such systems could be instrumental in the derivatization of the bromo- and chloro- substituents on the benzoate (B1203000) ring. These catalysts often operate under more sustainable conditions and can be recovered and reused, boosting their green credentials. sciencedaily.com
Single-Atom Catalysts (SACs): A frontier in catalysis involves the use of single-atom catalysts, where individual metal atoms are dispersed on a support material. This approach maximizes the efficiency of the metal used and can lead to unique catalytic activity and selectivity. Techniques like Atomic Layer Deposition (ALD) are being adapted to synthesize these materials with atomic-scale precision, which could be applied to create highly specialized catalysts for synthesizing complex benzoates.
Organocatalysts and Biocatalysts: Away from metal-based systems, organocatalysis and biocatalysis offer green alternatives. nano-ntp.com These systems avoid the risk of metal contamination in the final product, which is a crucial consideration in pharmaceutical synthesis. The development of robust organocatalysts and enzymes that can tolerate the specific functional groups present in Methyl 3-bromo-2-chloro-6-fluorobenzoate is an active area of research.
The overarching goal of this research is to create catalytic systems that are not only more active and selective but also align with the principles of sustainable chemistry by reducing reliance on hazardous reagents and energy-intensive processes. nano-ntp.comresearchgate.net
Advanced Computational Modeling for Reaction Prediction and Design
Computational chemistry has become an indispensable tool in modern chemical research, enabling scientists to predict reaction outcomes, design novel molecules, and understand complex reaction mechanisms without costly and time-consuming laboratory experiments. For a molecule like this compound, computational modeling offers several promising avenues of investigation.
Reaction Pathway and Selectivity Prediction: Techniques such as Density Functional Theory (DFT) allow for the detailed study of reaction intermediates and transition states. researchgate.net This provides deep insights into reaction mechanisms and helps predict the most likely products. For example, computational studies on reactions involving substituted benzoates have been used to calculate the free energy profiles of catalytic cycles, explaining the observed regioselectivity. acs.org This predictive power is crucial for designing synthetic routes that maximize the yield of the desired isomer and minimize byproducts.
Catalyst Design and Optimization: Computational screening can accelerate the discovery of new catalysts. By modeling the interaction between a substrate and a potential catalyst, researchers can predict catalytic activity before ever synthesizing the catalyst. youtube.com This in silico approach allows for the rapid evaluation of large libraries of potential catalysts, identifying the most promising candidates for experimental validation.
Predicting Molecular Properties: Molecular modeling is used to predict the physicochemical and biological properties of new molecules. nih.gov For derivatives of this compound, computational tools can perform molecular docking studies to evaluate how they might bind to biological targets, such as proteins or enzymes. nih.govnih.gov This is a vital step in the early stages of drug discovery, helping to prioritize which derivatives to synthesize and test.
The integration of computational modeling into the research workflow significantly streamlines the process of discovering new reactions and designing molecules with desired properties, saving both time and resources.
Green Chemistry Approaches in its Synthesis and Derivativatization
The principles of green chemistry are increasingly guiding the development of new synthetic methods in the chemical industry to minimize environmental impact. The synthesis and derivatization of this compound are prime candidates for the application of these principles.
Sustainable Solvents and Solvent-Free Reactions: A major focus of green chemistry is reducing the use of volatile and hazardous organic solvents. Research has demonstrated the effectiveness of alternative, greener solvents for organic reactions. In some cases, reactions can be performed under solvent-free conditions, for example, using phase-transfer catalysis (PTC) or carrying out reactions in dry media, often with microwave activation to accelerate the reaction. bohrium.comresearchgate.net
Enzymatic Synthesis: Biocatalysis, particularly the use of enzymes like lipases, offers a highly selective and environmentally benign method for ester synthesis. benthamdirect.com Enzymatic reactions are conducted under mild conditions (moderate temperature and atmospheric pressure), consume less energy, and generate fewer byproducts compared to traditional chemical methods. researchgate.net This approach can lead to products with high purity and is increasingly being adopted in the pharmaceutical and fine chemical industries. benthamdirect.com
Energy Efficiency and Atom Economy: Green chemistry also emphasizes the use of energy-efficient methods. Microwave-assisted synthesis, for instance, can dramatically reduce reaction times from hours to minutes, thereby lowering energy consumption. researchgate.net Furthermore, developing reactions with high atom economy—meaning that most of the atoms from the reactants are incorporated into the final product—is a key goal. This minimizes the generation of chemical waste. labmanager.com
By adopting these green chemistry approaches, the synthesis and subsequent modification of this compound can be made more sustainable, safer, and more efficient.
Development of High-Throughput Screening Methodologies for New Reactions
High-Throughput Screening (HTS) is a powerful methodology that uses automation and miniaturization to rapidly test thousands of different reaction conditions or compounds. youtube.com Originally developed for drug discovery, its principles are now being applied to accelerate the discovery and optimization of chemical reactions. This approach is particularly valuable for a versatile building block like this compound, where numerous derivatization pathways are possible.
The core of HTS involves systematically exploring a wide range of variables, such as catalysts, solvents, reagents, and temperatures, in parallel. unchainedlabs.com This is typically done on a small scale, often in 96-well or 1536-well microtiter plates, where each well hosts a unique experiment. nih.gov Automated liquid handlers and robotic systems prepare the reaction plates, and advanced analytical techniques, such as mass spectrometry or fluorescence-based assays, are used for rapid analysis of the results. nih.gov
Key advantages of using HTS for this compound include:
Accelerated Discovery: HTS allows researchers to quickly identify promising conditions for novel transformations, such as cross-coupling reactions at the bromo- or chloro- positions. This accelerates the discovery of new derivatives with potentially valuable properties.
Rapid Optimization: Once a new reaction is discovered, HTS can be used to rapidly optimize the conditions to maximize yield and minimize impurities. This systematic approach is far more efficient than traditional one-variable-at-a-time optimization. unchainedlabs.com
Resource Efficiency: By miniaturizing the reactions, HTS significantly reduces the consumption of valuable starting materials, reagents, and solvents, which lowers costs and reduces waste. nih.gov
The combination of HTS with computational modeling provides a particularly powerful workflow. Computational tools can first predict promising areas of chemical space to explore, and HTS can then be used to experimentally validate and refine these predictions, creating a synergistic cycle of discovery and optimization. youtube.com
Q & A
Q. What are the optimal synthetic routes for Methyl 3-bromo-2-chloro-6-fluorobenzoate?
The synthesis typically involves esterification of the corresponding benzoic acid derivative. For example, 3-bromo-2-chloro-6-fluorobenzoic acid (CAS RN 1321613-01-7, referenced in ) can be treated with methanol under acidic catalysis (e.g., H₂SO₄) to form the methyl ester. Key steps include:
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.
- Yield Optimization : Controlling reaction temperature (60–80°C) and stoichiometric ratios (acid:methanol = 1:10) improves yields to >85% .
- Quality Control : Monitor reaction progress via TLC and confirm purity using HPLC (>97%) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- NMR Spectroscopy :
- ¹H NMR : Identifies methyl ester protons (δ ~3.8–4.0 ppm) and aromatic protons (δ ~7.0–8.0 ppm).
- ¹³C NMR : Confirms ester carbonyl (δ ~165–170 ppm) and halogen-substituted aromatic carbons.
Q. How does the halogen substitution pattern influence its chemical reactivity?
The ortho-chloro, meta-bromo, and para-fluoro substituents create distinct electronic effects:
- Electron-Withdrawing Effects : Fluorine and chlorine enhance electrophilicity at the carbonyl carbon, facilitating nucleophilic acyl substitution.
- Steric Hindrance : The ortho-chloro group may slow reactions at the ester group compared to less-hindered analogs (e.g., ethyl esters in ).
- Directed Metalation : Bromine at the meta position can direct regioselective cross-coupling reactions (e.g., Suzuki-Miyaura) .
Advanced Research Questions
Q. What computational methods predict the electronic properties of this compound?
Density Functional Theory (DFT) calculations (e.g., using B3LYP/6-31G* basis sets) model:
- Electrostatic Potential Maps : Highlight electron-deficient regions (e.g., ester carbonyl) for nucleophilic attack.
- Frontier Molecular Orbitals : Predict reactivity trends (HOMO-LUMO gaps ~4.5 eV, indicating moderate stability).
- Solvent Effects : Polarizable Continuum Models (PCM) simulate solvation energies in common solvents (e.g., DMSO, acetone) .
Q. How can structural analogs guide SAR studies for biological activity?
Comparative studies with analogs (e.g., Benzyl 3-bromo-2-chloro-6-fluorobenzoate in ) reveal:
- Ester Group Impact : Methyl esters exhibit faster hydrolysis rates than benzyl esters, affecting bioavailability.
- Halogen Positioning : Fluorine at para enhances metabolic stability compared to meta-fluoro analogs.
- Biological Targets : Molecular docking simulations (e.g., AutoDock Vina) suggest affinity for enzymes like cytochrome P450 (binding energy ~-8.2 kcal/mol) .
Q. What strategies resolve contradictions in reactivity data for halogenated benzoates?
- Controlled Experiments : Vary reaction conditions (temperature, catalyst loading) to isolate competing pathways (e.g., SN2 vs. radical mechanisms).
- Isotopic Labeling : Use ¹⁸O-labeled methanol to track ester hydrolysis kinetics.
- Cross-Validation : Compare experimental results with computational predictions (DFT) to identify outliers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
